REACTION_CXSMILES
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[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([CH3:12])=[C:9]([CH:11]=1)[NH2:10])(=[O:4])=[O:3].[Cl:13][CH2:14][C:15](Cl)=[O:16]>>[Cl:13][CH2:14][C:15]([NH:10][C:9]1[CH:11]=[C:5]([S:2]([CH3:1])(=[O:3])=[O:4])[CH:6]=[CH:7][C:8]=1[CH3:12])=[O:16]
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Name
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|
Quantity
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0.82 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)C=1C=CC(=C(N)C1)C
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Name
|
|
Quantity
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0.72 mL
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Type
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reactant
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Smiles
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ClCC(=O)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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ClCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |